
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: This step involves the reaction of 5-chloro-2-aminopyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline under specific conditions to form the pyrimidine intermediate.
Cyclopropylation: The pyrimidine intermediate is then reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group.
Final Coupling: The final step involves the coupling of the cyclopropylated intermediate with methanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling and function.
Affect Gene Expression: It may alter the expression of genes involved in disease progression, leading to changes in cellular behavior and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidine: A structurally similar compound with potential therapeutic applications.
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: Another related compound used in medicinal chemistry research.
Uniqueness
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound in the development of new therapeutic agents with diverse mechanisms of action.
Propiedades
Fórmula molecular |
C29H36ClN5O2 |
|---|---|
Peso molecular |
522.1 g/mol |
Nombre IUPAC |
[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35) |
Clave InChI |
DPASJPZYQHQNLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
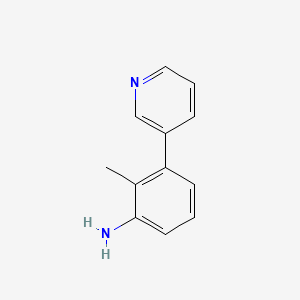
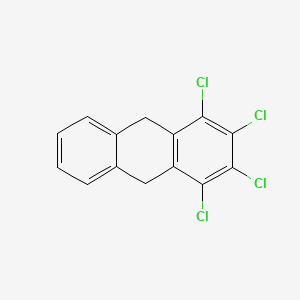
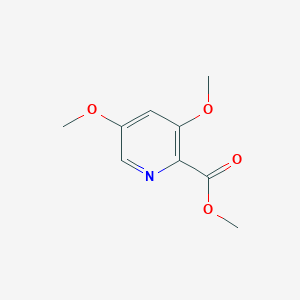

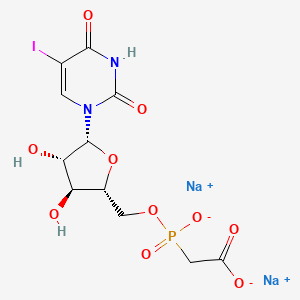
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
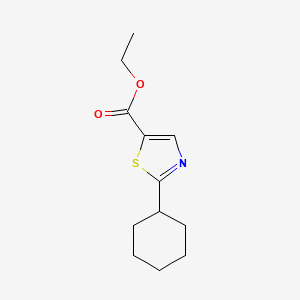

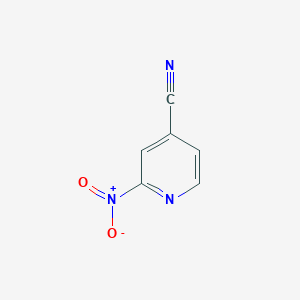
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
